molecular formula C17H15N3O4 B2988858 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351640-96-4

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2988858
CAS RN: 1351640-96-4
M. Wt: 325.324
InChI Key: IQMBIPKMLIXDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as HENAO, is a novel compound that has gained attention in the scientific community due to its potential use in various fields of research. HENAO is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in several studies.

Scientific Research Applications

Oxidation and Dioxygenase Activity

Research indicates that naphthalene derivatives, such as N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, can be involved in oxidation processes. Naphthalene dioxygenase from Pseudomonas sp. strain has been shown to oxidize various alkylaromatic hydrocarbons to hydroperoxides, highlighting the potential role of naphthalene derivatives in environmental bioremediation processes and organic synthesis. The enzyme's activity suggests a pathway for the oxidation of complex organic molecules, providing insights into the degradation of aromatic compounds in nature and synthetic applications (Lee & Gibson, 1996).

Ligand Properties and Catalysis

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide derivatives have been explored for their ligand properties in metal complexation. These complexes have shown significant promise in catalysis, highlighting their potential in facilitating various chemical reactions. The exploration of these complexes in catalysis opens up new avenues for the development of environmentally friendly and efficient catalytic processes (Gao et al., 2017).

Antioxidant and Biological Activities

Studies have also investigated the antioxidant and potential biological activities of naphthalene derivatives. The generation of reactive oxygen species (ROS) by the metabolites of naphthylamines and the oxidative stress they induce suggest the importance of understanding the antioxidant properties of these compounds. Research into the antioxidant capabilities of naphthalene derivatives could lead to their application in preventing oxidative damage in biological systems, thereby contributing to the development of new therapeutic agents (Nakayama et al., 1983).

Synthetic Applications and Molecular Interactions

The synthesis and characterization of naphthalene derivatives highlight their importance in chemical research, offering a foundation for the development of novel compounds with potential applications in material science, pharmaceuticals, and organic chemistry. The interaction of these derivatives with DNA and proteins, as studied through spectroscopic methods, underscores their potential in biomedical research, including drug design and the understanding of molecular interactions within biological systems (Yu et al., 2017).

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-14(13-7-3-5-11-4-1-2-6-12(11)13)10-18-16(22)17(23)19-15-8-9-24-20-15/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBIPKMLIXDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.